BenchChemオンラインストアへようこそ!

PI3Ka-IN-5

PI3Kα inhibition Kinase assay Structure-activity relationship

PI3Ka-IN-5, also designated as compound 6ab, is a synthetic diaryl urea derivative and a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), with IC50 values of 0.7 nM and 3.3 nM, respectively. Engineered from the clinical candidate gedatolisib (6aa) scaffold, this compound was specifically designed to maintain antitumor efficacy while mitigating the on-target adverse effects—hyperglycemia and hepatotoxicity—that have limited the therapeutic window of first-generation PI3K pathway inhibitors.

Molecular Formula C30H35N9O5
Molecular Weight 601.7 g/mol
Cat. No. B12419834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3Ka-IN-5
Molecular FormulaC30H35N9O5
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N
InChIInChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1
InChIKeyXDXZHIQVJAQRGY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3Ka-IN-5 (Compound 6ab) for Colorectal Cancer Research: A Dual PI3Kα/mTOR Inhibitor with Improved Safety Over Gedatolisib


PI3Ka-IN-5, also designated as compound 6ab, is a synthetic diaryl urea derivative and a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), with IC50 values of 0.7 nM and 3.3 nM, respectively [1]. Engineered from the clinical candidate gedatolisib (6aa) scaffold, this compound was specifically designed to maintain antitumor efficacy while mitigating the on-target adverse effects—hyperglycemia and hepatotoxicity—that have limited the therapeutic window of first-generation PI3K pathway inhibitors [1]. Its primary research application lies in colorectal cancer, particularly in models driven by aberrant PI3K/Akt/mTOR signaling [1].

Why PI3Ka-IN-5 Cannot Be Readily Substituted by Other In-Class PI3Kα Inhibitors


PI3Kα inhibitors are not functionally interchangeable. While many compounds share a common nominal target (p110α), they diverge significantly in mTOR co-inhibition, isoform selectivity, cellular anti-proliferative potency, and crucially, their safety profiles regarding hepatic and metabolic toxicity [1]. For instance, PI3Ka-IN-5 (6ab) was explicitly developed to address the narrow therapeutic index of its parent compound, gedatolisib (6aa), by introducing a terminal L-prolineamide moiety that enhanced liver cell selectivity and improved blood glucose regulation without sacrificing tumor growth inhibition [1]. Indiscriminate substitution with another PI3Kα inhibitor lacking these structural optimizations risks re-introducing the very on-target toxicities that PI3Ka-IN-5 was designed to overcome, thereby compromising experimental reproducibility and translational relevance in colorectal cancer models [1].

Quantitative Differential Evidence for PI3Ka-IN-5 (6ab) vs. Key Comparator Gedatolisib (6aa)


8.6-Fold Superior PI3Kα Enzyme Inhibition vs. Parent Compound Gedatolisib

In a direct head-to-head kinase inhibition assay, PI3Ka-IN-5 (compound 6ab) demonstrated an 8.6-fold more potent inhibitory activity against PI3Kα (IC50 = 0.7 nM) compared to the clinical candidate gedatolisib (6aa) [1]. This significant gain in enzymatic potency was achieved through the strategic incorporation of a terminal L-prolineamide substituent on the diaryl urea core [1]. The quantitative improvement establishes 6ab as a structurally optimized probe with enhanced target engagement at the molecular level relative to its predecessor.

PI3Kα inhibition Kinase assay Structure-activity relationship

4.6-Fold Superior Antiproliferative Activity in Colorectal Cancer HCT116 Cells

When assessed for cellular efficacy, PI3Ka-IN-5 (6ab) exhibited a 4.6-fold more potent antiproliferative effect against human colorectal carcinoma HCT116 cells (IC50 = 0.11 μM) compared to gedatolisib (6aa) [1]. This cellular potency gain was determined by measuring cell viability after incubation, confirming that the enhanced enzymatic inhibition translates into improved cancer cell growth suppression [1].

Colorectal cancer Antiproliferative activity HCT116 cell line

>3.6-Fold Improvement in Liver Cell Selectivity Index vs. Gedatolisib

A critical differentiator is the safety margin. PI3Ka-IN-5 (6ab) demonstrated a markedly improved selectivity index for liver cells exceeding 6.6, compared to only 1.85 for gedatolisib (6aa) [1]. This translates to a greater than 3.6-fold improvement in the ratio between anticancer efficacy and hepatic cytotoxicity, directly addressing the dose-limiting hepatotoxicity that has plagued many PI3K inhibitor development programs [1].

Hepatotoxicity Selectivity index Safety profiling

Improved Blood Glucose Safety Profile vs. Gedatolisib

In addition to hepatic safety, PI3Ka-IN-5 (6ab) was reported to exhibit a more favorable profile in blood glucose regulation compared to gedatolisib (6aa), as determined by safety investigations [1]. While specific quantitative blood glucose data were not tabulated in the primary publication, the authors concluded that compound 6ab showed a safer blood glucose profile, directly addressing the hyperglycemia that arises from on-target PI3Kα inhibition in insulin-responsive tissues [1]. This finding positions 6ab as a valuable probe for dissecting the therapeutic from the metabolic consequences of PI3K pathway blockade.

Hyperglycemia On-target toxicity Metabolic safety

Comparable In Vivo Antitumor Efficacy in HCT116 Xenograft Model

Despite its superior in vitro potency, PI3Ka-IN-5 (6ab) demonstrated comparable in vivo antitumor activity to gedatolisib (6aa) in an HCT116 xenograft model, as evaluated by tumor growth inhibition [1]. This indicates that the favorable safety improvements (hepatic and metabolic) did not come at the expense of therapeutic efficacy, and that the compound achieves effective tumor suppression at tolerated doses in a whole-animal system [1].

Xenograft model In vivo efficacy Colorectal cancer

Dual PI3Kα/mTOR Targeting Profile Distinct from PI3Kα-Selective Inhibitors

PI3Ka-IN-5 (6ab) is a dual PI3Kα/mTOR inhibitor with IC50 values of 0.7 nM and 3.3 nM, respectively, as reported in both the primary literature and vendor technical documentation [1]. In contrast, clinically established PI3Kα-selective inhibitors such as alpelisib (BYL719) are designed to spare mTOR, with reported mTOR IC50 values typically exceeding 1 μM [2]. This dual targeting profile places PI3Ka-IN-5 in a distinct functional subclass; it simultaneously suppresses both PI3Kα-mediated signaling and mTORC1/2 activity, which may be relevant for cancer models harboring feedback activation of mTOR upon PI3Kα blockade alone.

Dual inhibitor mTOR inhibition PI3K isoform selectivity

Recommended Research and Procurement Scenarios for PI3Ka-IN-5 (6ab)


Colorectal Cancer Xenograft Studies Requiring a Wide Safety Margin

When planning in vivo efficacy studies using HCT116 or similar colorectal cancer xenograft models, PI3Ka-IN-5 (6ab) should be prioritized over gedatolisib (6aa) for its >3.6-fold superior liver cell selectivity index and improved blood glucose safety profile, which together enable prolonged dosing schedules with reduced risk of hepatic and metabolic toxicities, while maintaining comparable tumor growth inhibition [1].

In Vitro Mechanistic Studies Demanding Potent Dual PI3Kα/mTOR Suppression

For biochemical and cellular assays investigating the consequences of dual PI3Kα/mTOR blockade—such as feedback activation loops or synergistic apoptosis induction—PI3Ka-IN-5 (6ab) offers a potent dual inhibitory profile (PI3Kα IC50 = 0.7 nM; mTOR IC50 = 3.3 nM) that is fundamentally distinct from PI3Kα-selective agents like alpelisib [1]. This makes it the preferred tool compound for dissecting pathway crosstalk in colorectal cancer cell lines.

Structure-Activity Relationship (SAR) Reference for Diaryl Urea PI3K Inhibitor Optimization

Medicinal chemistry programs focused on PI3Kα inhibitor optimization can use PI3Ka-IN-5 (6ab) as an advanced SAR reference point. The 8.6-fold enzymatic potency gain and 4.6-fold cellular potency improvement over the clinical gedatolisib scaffold, conferred by the L-prolineamide substitution, provide a validated structural hypothesis for enhancing both target engagement and cellular efficacy [1].

Hepatotoxicity and Metabolic Side-Effect Profiling in PI3K Drug Discovery

Contract research organizations (CROs) and pharmaceutical discovery teams conducting toxicity screening panels for PI3K inhibitors should adopt PI3Ka-IN-5 (6ab) as a comparator compound representing an improved safety benchmark. Its documented advantages in hepatocyte selectivity (SI >6.6 vs. 1.85) and blood glucose regulation over the clinical-stage gedatolisib provide a quantitative baseline for evaluating next-generation candidates [1].

Quote Request

Request a Quote for PI3Ka-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.